5-[3-[2-(2-chlorophenyl)acetyl]-2,4,5,6,7-pentadeuterioindol-1-yl]pentanoic acid
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Overview
Description
JWH 203 N-pentanoic acid metabolite-d5 is a deuterated form of JWH 203 N-pentanoic acid metabolite. It is a synthetic cannabinoid from the phenylacetylindole family. This compound is primarily used as an analytical reference standard for the quantification of JWH 203 N-pentanoic acid metabolite by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 203 N-pentanoic acid metabolite-d5 involves the incorporation of deuterium atoms at specific positions in the molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of JWH 203, which is a synthetic cannabinoid.
Deuteration: Deuterium atoms are introduced at the 2, 4, 5, 6, and 7 positions of the indole ring.
Industrial Production Methods
Industrial production of JWH 203 N-pentanoic acid metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of JWH 203.
Deuteration: Industrial deuteration processes to introduce deuterium atoms efficiently.
Purification: The final product is purified to achieve a high degree of deuteration and chemical purity.
Chemical Reactions Analysis
Types of Reactions
JWH 203 N-pentanoic acid metabolite-d5 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can occur, especially at the carbonyl group.
Substitution: Substitution reactions are possible at the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JWH 203 N-pentanoic acid metabolite-d5 .
Scientific Research Applications
JWH 203 N-pentanoic acid metabolite-d5 has several scientific research applications:
Analytical Chemistry: Used as an internal standard for the quantification of JWH 203 N-pentanoic acid metabolite in biological samples by gas chromatography or liquid chromatography-mass spectrometry.
Forensic Toxicology: Employed in forensic laboratories to detect and quantify synthetic cannabinoids in biological specimens.
Pharmacological Studies: Utilized in research to study the pharmacokinetics and metabolism of synthetic cannabinoids.
Biological Research: Helps in understanding the biological effects and pathways of synthetic cannabinoids.
Mechanism of Action
JWH 203 N-pentanoic acid metabolite-d5 acts as a cannabinoid receptor agonist. It binds to both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2) with high affinity. The binding affinity values are 8.0 nM for CB1 and 7.0 nM for CB2 . Upon binding, it activates these receptors, leading to various physiological effects. The exact molecular pathways involved include modulation of neurotransmitter release and interaction with G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
JWH 203: The non-deuterated form of JWH 203 N-pentanoic acid metabolite-d5.
JWH 250: A related synthetic cannabinoid with a methoxy group instead of a phenylacetyl group.
JWH 249: Another synthetic cannabinoid with a bromo group.
Uniqueness
JWH 203 N-pentanoic acid metabolite-d5 is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. The deuterium atoms help in distinguishing it from non-deuterated analogs in mass spectrometry .
Properties
Molecular Formula |
C21H20ClNO3 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
5-[3-[2-(2-chlorophenyl)acetyl]-2,4,5,6,7-pentadeuterioindol-1-yl]pentanoic acid |
InChI |
InChI=1S/C21H20ClNO3/c22-18-9-3-1-7-15(18)13-20(24)17-14-23(12-6-5-11-21(25)26)19-10-4-2-8-16(17)19/h1-4,7-10,14H,5-6,11-13H2,(H,25,26)/i2D,4D,8D,10D,14D |
InChI Key |
VFGXRQTXBKIHBH-JKOMNXMKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)CC3=CC=CC=C3Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)Cl |
Origin of Product |
United States |
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